2-Cyclohexen-1-ol, 2-chloro-
CAS No.: 6498-39-1
Cat. No.: VC18865536
Molecular Formula: C6H9ClO
Molecular Weight: 132.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6498-39-1 |
|---|---|
| Molecular Formula | C6H9ClO |
| Molecular Weight | 132.59 g/mol |
| IUPAC Name | 2-chlorocyclohex-2-en-1-ol |
| Standard InChI | InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |
| Standard InChI Key | PMRDVKJWSYTWMO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C(C(C1)O)Cl |
Introduction
Chemical Identity and Physical Properties
Structural and Molecular Characteristics
The compound’s structure features a six-membered cyclohexene ring with hydroxyl (-OH) and chlorine (-Cl) groups at the 1- and 2-positions, respectively. Its IUPAC name is 2-chlorocyclohex-2-en-1-ol, and its InChIKey (PQANGXXSEABURG-UHFFFAOYSA-N) confirms stereochemical specificity .
Physicochemical Data
Key physical properties are summarized below:
The compound’s low solubility in polar solvents and moderate volatility suggest compatibility with non-aqueous reaction systems .
Synthesis and Industrial Production
Patent-Based Synthesis Routes
A patented method (EP0475122A1) describes the preparation of 2-chloro-2-cyclohexen-1-ol via a Grignard reaction involving 2-chlorobenzyl chloride and 1-chloro-1-chloroacetyl-cyclopropane . Critical steps include:
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Magnesium Activation: Magnesium shavings are treated with iodine and toluene to initiate the Grignard reagent.
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Reagent Addition: 2-Chlorobenzyl chloride and tetrahydrofuran (THF) are added dropwise at 40–45 °C over 4.5 hours.
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Quenching and Workup: The reaction mixture is acidified with sulfuric acid, and the organic phase is concentrated under reduced pressure .
Key Reaction Parameters:
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Temperature: 20–45 °C
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Solvents: Toluene, THF
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Yield: ~54% (based on 1-chloro-1-chloroacetyl-cyclopropane) .
Alternative Oxidation Pathways
Chromyl chloride () oxidation of cyclohexene produces 2-chloro-2-cyclohexen-1-ol alongside cyclohexanone and epoxides . The mechanism involves electrophilic chlorine addition to the double bond, followed by hydroxyl group formation.
Chemical Reactivity and Derivative Formation
Epoxidation and Rearrangements
Treatment with bases induces dehydrohalogenation to form 2-(1-chloro-cyclopropyl)-2-(2-chloro-benzyl)-oxirane, an epoxide intermediate . This reactivity is exploited in agrochemical synthesis, where the epoxide serves as a precursor to triazole-containing fungicides .
Oxidative Degradation
Under strong oxidizing conditions (e.g., chromyl chloride), 2-chloro-2-cyclohexen-1-ol undergoes further oxidation to 2-chlorocyclohexanone () . The reaction proceeds via radical intermediates, with the chlorine atom stabilizing transition states.
Applications in Industrial Chemistry
Agrochemical Intermediates
The compound’s epoxide derivatives are pivotal in synthesizing triazole fungicides, which inhibit ergosterol biosynthesis in fungi . For example, reacting 2-chloro-2-cyclohexen-1-ol with 1,2,4-triazole yields broad-spectrum antifungal agents .
Pharmaceutical Precursors
Chlorinated cyclohexenols are precursors to prostaglandin analogs and anti-inflammatory agents. The chlorine atom enhances lipid solubility, improving bioavailability.
Analytical Characterization
Chromatographic Methods
Gas-liquid chromatography (GLC) on Carbowax 20M columns resolves 2-chloro-2-cyclohexen-1-ol from byproducts like cyclohexanone and epoxides . Retention times and peak areas are calibrated against authentic standards.
Spectroscopic Identification
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